2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide
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Overview
Description
2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[211]hexan-4-yl}acetamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclic core: This can be achieved through a [2+2] cycloaddition reaction, often using photochemistry to access the bicyclo[2.1.1]hexane structure.
Functionalization: The bicyclic core is then functionalized to introduce the diethylamino and acetamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups attached to the bicyclic core.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Various substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals due to its unique bicyclic structure.
Materials Science: The compound’s structural properties make it suitable for developing new materials with specific mechanical or chemical properties.
Biological Studies: It can be used to study the interactions of bicyclic compounds with biological systems, potentially leading to new insights in biochemistry and pharmacology.
Mechanism of Action
The mechanism by which 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-oxabicyclo[2.1.1]hexanes: These compounds share the bicyclic core but differ in their functional groups.
Bicyclo[2.1.1]hexane derivatives: These compounds have similar structural features but may have different substituents, leading to varied chemical and biological properties.
Uniqueness
2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide is unique due to its specific combination of functional groups and bicyclic structure.
Properties
CAS No. |
2742657-65-2 |
---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
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